4-(4-fluorophenyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-pyrrole-2-carboxamide
Description
Properties
IUPAC Name |
4-(4-fluorophenyl)-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O3/c21-16-3-1-13(2-4-16)15-11-17(23-12-15)19(25)22-7-9-24-8-5-14-6-10-27-18(14)20(24)26/h1-6,8,10-12,23H,7,9H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOSBWVPIJJRMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CNC(=C2)C(=O)NCCN3C=CC4=C(C3=O)OC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-fluorophenyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-pyrrole-2-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. Its unique structure, featuring a pyrrole ring fused with a furo-pyridine moiety, suggests diverse biological activities. This article synthesizes available research findings to provide a comprehensive overview of the biological activity of this compound.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. The presence of the pyrrole ring is particularly noted for its ability to inhibit bacterial growth. A study involving various pyrrole derivatives demonstrated that modifications on the pyrrole structure could enhance antimicrobial efficacy against Gram-positive and Gram-negative bacteria .
Anti-inflammatory Properties
The compound's potential as an anti-inflammatory agent has been explored through in vitro assays. Compounds with fused pyrrole structures have shown promising results in inhibiting pro-inflammatory cytokines. For instance, derivatives similar to the target compound have exhibited inhibition rates of up to 31% in carrageenan-induced inflammation models .
| Compound | % Inhibition (1 hour) | % Inhibition (4 hours) |
|---|---|---|
| 3i | 21.67% | 31.28% |
| 3l | 26.04% | 29.30% |
Cytotoxicity and Cell Viability
In cytotoxicity studies, the compound was evaluated for its effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined through MTT assays, indicating moderate cytotoxic effects comparable to standard chemotherapeutic agents .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 45.69 |
| MCF-7 | 45.81 |
The mechanisms underlying the biological activities of this compound are likely multifaceted:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory pathways, similar to other pyrrole derivatives that target cyclooxygenase (COX) enzymes.
- Interaction with Cellular Receptors : Binding studies suggest that the compound could interact with specific receptors involved in inflammatory responses, altering cellular signaling pathways.
Study on Anti-inflammatory Activity
A detailed study focused on evaluating the anti-inflammatory effects of a series of pyrrole derivatives, including compounds structurally related to the target compound. The findings indicated significant reductions in inflammatory markers in treated groups compared to controls .
Synthesis and Biological Evaluation
Another research effort synthesized various derivatives based on the core structure of the target compound and evaluated their biological activities. The results highlighted that modifications at specific positions on the pyrrole ring could enhance or diminish biological activity, suggesting a structure-activity relationship critical for drug design .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional comparisons with compounds from the evidence:
Key Differences and Implications
Core Heterocycles :
- The target compound’s furo[2,3-c]pyridine core differs from the pyrrolo[2,3-d]pyrimidine in –3 and the pyrrolo[1,2-b]pyridazine in . These variations influence electronic properties and binding affinity; for example, pyrimidine cores (–3) may enhance hydrogen bonding, while furopyridine (target) could improve metabolic stability .
Substituent Effects: The 4-fluorophenyl group in the target compound contrasts with 2,4-difluorophenoxy () and sulfamoylphenyl (). Fluorination typically enhances bioavailability and target selectivity, but sulfonamide groups (–3) may improve solubility .
Synthetic Complexity :
- Low yields (e.g., 22.9% in ) highlight challenges in coupling reactions for pyrrolo-pyrimidines, whereas the target compound’s ethyl-furopyridine linkage may require specialized Pd-catalyzed cross-coupling (analogous to ) .
Research Findings and Limitations
Biological Activity :
- Compounds with sulfamoylphenyl groups (–3) show affinity for carbonic anhydrases or kinases, while the methylsulfonyl group in ’s compound may enhance electrostatic interactions. The target compound’s fluorophenyl-carboxamide motif could similarly target ATP-binding pockets in kinases .
Pharmacokinetic Considerations :
- The patent compound () with a morpholine-ethoxy substituent suggests improved solubility, whereas the target compound’s simpler structure may prioritize blood-brain barrier penetration .
Data Gaps :
- Direct pharmacological data for the target compound are absent in the evidence. Molecular weight and solubility are inferred from structural analogs, necessitating further experimental validation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
